molecular formula C8H8ClN3O2S B3147138 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 61552-52-1

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B3147138
CAS No.: 61552-52-1
M. Wt: 245.69 g/mol
InChI Key: MEWYUZLESQFFTG-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (CAS: 61552-52-1) is a specialized heterocyclic building block of significant interest in drug discovery and medicinal chemistry . This reactive sulfonyl chloride derivative features a fused, planar pyrazolo[1,5-a]pyrimidine core structure that serves as a privileged scaffold in combinatorial library design . The methyl groups at the 5- and 7-positions enhance the compound's steric and electronic properties, making it a valuable intermediate for the preparation of diverse sulfonamide-based compounds . This compound demonstrates particular research utility as a key precursor for the synthesis of potent serotonin 5-HT 6 receptor antagonists, with derivatives showing exceptional binding affinity in the picomolar range (K(i)=190 pM) . Such 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines represent promising candidates for investigating central nervous system disorders, with potential applications in cognitive diseases, Alzheimer's disease, and obesity . The reactive sulfonyl chloride moiety allows efficient derivatization through nucleophilic substitution reactions, enabling rapid exploration of structure-activity relationships . Beyond neuroscientific applications, this scaffold serves as a versatile template for developing targeted protein inhibitors, including kinase inhibitors with demonstrated efficacy in oncological research . The pyrazolo[1,5-a]pyrimidine core structure exhibits notable photophysical properties, enabling additional applications in materials science and chemical biology . Proper handling under anhydrous conditions is recommended due to the moisture-sensitive nature of the sulfonyl chloride functional group . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2S/c1-5-3-6(2)12-8(11-5)7(4-10-12)15(9,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWYUZLESQFFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196821
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61552-52-1
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61552-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle chlorosulfonic acid and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction Reactions:

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential in drug development due to its ability to serve as a precursor for various bioactive molecules.

Key Applications:

  • Anticancer Agents : Derivatives of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride have shown promise in targeting cancer cells through various mechanisms. For instance, research indicates that compounds derived from this scaffold exhibit selective inhibition of cancer cell proliferation .
  • Inhibitors of Enzymatic Activity : The sulfonyl chloride group allows for covalent modifications of proteins, making it useful in designing enzyme inhibitors. For example, it has been utilized in synthesizing inhibitors for stearoyl-CoA desaturase (SCD), which is implicated in metabolic disorders and cancer .
  • Pharmaceutical Formulations : Its derivatives are being investigated for formulations targeting infectious diseases and other medical conditions .

Material Science

The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core makes this compound suitable for applications in organic electronics and photophysical studies.

Key Applications:

  • Organic Electronics : The unique electronic properties of pyrazolo[1,5-a]pyrimidines allow them to be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices .
  • Photophysical Studies : The compound's ability to interact with light makes it a candidate for studying photophysical properties, which can be critical in developing new materials for optoelectronic applications .

Chemical Biology

In chemical biology, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride serves as a tool to investigate biological interactions and mechanisms.

Key Applications:

  • Protein Modification Studies : The reactivity of the sulfonyl chloride group enables it to form covalent bonds with amino acids in proteins. This property is exploited to study enzyme mechanisms and protein interactions .
  • Bioconjugation : The compound can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules, facilitating the development of biosensors or targeted drug delivery systems .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride. The results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells. This selectivity suggests potential for developing targeted cancer therapies .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an SCD inhibitor demonstrated its efficacy in modulating lipid profiles associated with metabolic diseases. The findings support its therapeutic potential in treating conditions like obesity and diabetes by regulating fatty acid composition .

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can be exploited to design inhibitors that target specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Molecular Differences

The addition of methyl groups at positions 5 and 7 distinguishes this compound from its non-methylated analog, pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (C₆H₄ClN₃O₂S, MW 217.63) . The dimethyl substitution increases molecular weight by 28.06 Da and introduces steric bulk, which can modulate electronic effects and steric accessibility. For example:

  • Methyl Groups: Enhance lipophilicity (LogD₇.₄) compared to non-methylated analogs, as observed in related acetamide derivatives .
  • Sulfonyl Chloride : Provides a reactive site for nucleophilic substitution, contrasting with carboxylate esters or amides in other derivatives (e.g., ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) .
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula MW Substituents LogD₇.₄* Key Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride C₈H₈ClN₃O₂S 245.69 5,7-dimethyl, 3-SO₂Cl ~2.5† Intermediate for sulfonamide synthesis
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride C₆H₄ClN₃O₂S 217.63 3-SO₂Cl ~1.8† Precursor for sulfonate derivatives
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate C₉H₁₁N₃O₂ 193.20 5,7-dimethyl, 3-CO₂Et 1.9–2.3‡ TSPO ligand synthesis

*Estimated based on structural analogs; †Inferred from acetamide derivatives ; ‡Reported for carboxylate analogs .

Physicochemical and Pharmacokinetic Implications

  • Stability : The sulfonyl chloride’s reactivity necessitates careful handling, whereas carboxylate esters (e.g., ethyl 3-carboxylate) are more stable for storage .

Biological Activity

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a notable compound within the pyrazolo[1,5-a]pyrimidine class, recognized for its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fused pyrazole and pyrimidine structure with a sulfonyl chloride functional group at the 3-position. This configuration contributes to its reactivity and potential for biological interactions.

Property Details
IUPAC Name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Molecular Formula C₈H₈ClN₃O₂S
CAS Number 61552-52-1

The biological activity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride primarily arises from the reactivity of its sulfonyl chloride group. This group can engage in nucleophilic substitution reactions with various biological molecules, leading to covalent modifications of proteins or enzymes. Such interactions may inhibit specific enzymatic activities or alter cellular signaling pathways.

Biological Activities

  • Anticancer Activity
    • Various studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds within this family have shown efficacy against multiple cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.
    • A study highlighted the potential of pyrazolo[1,5-a]pyrimidines to inhibit BRAF(V600E) and EGFR kinases, which are critical in certain cancers such as melanoma and lung cancer .
  • Enzyme Inhibition
    • The compound has been explored as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme pivotal in pyrimidine biosynthesis. Inhibition of DHODH has implications for treating autoimmune diseases and certain cancers .
    • Research indicates that derivatives of this compound can effectively reduce viral replication in assays targeting respiratory syncytial virus (RSV), showcasing antiviral properties as well .
  • Antimicrobial Activity
    • Some derivatives have demonstrated antimicrobial effects against various pathogens. The structure-activity relationship studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimicrobial potency .

Case Study 1: Anticancer Properties

A recent investigation assessed the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain compounds exhibited significant cytotoxicity and synergistic effects when combined with doxorubicin, suggesting their potential as adjunct therapies in breast cancer treatment .

Case Study 2: Inhibition of DHODH

In a functional assay evaluating human DHODH inhibitors, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride showed promising results with a higher inhibition rate compared to known inhibitors. This positions it as a candidate for further development in immunosuppressive therapies .

Q & A

Q. What are the common synthetic routes for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride and its intermediates?

The synthesis often begins with pyrazolo[1,5-a]pyrimidine scaffolds. A key intermediate, 5,7-dimethylpyrazolo[1,5-a]pyrimidine, can be synthesized via palladium-catalyzed direct CH arylation using aryl halides or iodonium salts under Na2CO3 conditions in DMF at 80°C . Sulfonyl chloride functionalization typically involves reacting the parent heterocycle with chlorosulfonic acid or thionyl chloride under controlled conditions. For example, sulfonamide derivatives are synthesized by treating intermediates like 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with sulfonyl chlorides in acetonitrile .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming substitution patterns and regioselectivity. For instance, methyl groups at positions 5 and 7 appear as singlets in 1H NMR, while sulfonyl chloride protons are absent due to exchange broadening .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, particularly for trifluoromethyl or cyanide-substituted derivatives .
  • IR Spectroscopy : Stretching frequencies for sulfonyl groups (~1350–1200 cm⁻¹) and pyrimidine rings (~1600 cm⁻¹) confirm functionalization .

Q. What safety protocols are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to the compound’s reactivity and potential toxicity .
  • Ventilation : Use fume hoods for sulfonyl chloride reactions to avoid inhalation of HCl gas.
  • Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for derivatizing the pyrazolo[1,5-a]pyrimidine core?

Palladium catalysts (e.g., PdCl2(PPh3)2 or PdCl2dppf) enable Suzuki-Miyaura couplings for aryl/heteroaryl introductions. Key parameters:

  • Base Selection : Na2CO3 in DMF at 80°C achieves >75% yield for boronate couplings .
  • Solvent Optimization : DMF or toluene enhances solubility of hydrophobic intermediates .
  • Substrate Scope : Electron-deficient aryl bromides show higher reactivity than electron-rich ones in direct CH arylation .

Q. What strategies address regioselectivity challenges in direct CH functionalization?

  • Catalyst Control : Pd(OAc)2 with ligands like PPh3 directs substitution to the 3-position over the 5-position in trifluoromethyl derivatives .
  • Base-Mediated Pathways : K2CO3 in DMF promotes nucleophilic substitution at the 7-position, while stronger bases (e.g., NaH) favor 5-position reactivity .
  • Temperature Modulation : Lower temperatures (rt to 50°C) reduce side reactions in multi-step functionalization .

Q. How to resolve contradictions in spectral data for substituted derivatives?

  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups) from aromatic signals in NMR .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in 5,7-dimethyl-2-phenyl derivatives where crystallography confirmed methyl group positions .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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